Dibenzoxepines
Dibenzoxepines are a class of chemical compounds characterized by a core structure consisting of two benzene rings fused together with an oxepine ring. These unique structural features endow dibenzoxepines with diverse biological activities, making them of significant interest in the field of medicinal chemistry and drug discovery. Due to their potential as inhibitors for various enzymes and receptors, they have been explored for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.
Dibenzoxepines can be synthesized through a variety of methods, such as condensation reactions, ring-opening polymerizations, and coupling reactions. Their synthesis often requires careful control over reaction conditions to ensure the formation of the desired products with high purity. Moreover, due to their complex structure, dibenzoxepines may exhibit unique properties in terms of solubility, stability, and bioavailability, which can influence their utility in pharmaceutical development.
Given their multifaceted nature, dibenzoxepines continue to be an active area of research, driving the exploration of new chemical entities with improved therapeutic profiles.

Structure | Chemical Name | CAS | MF |
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Dibenzb,eoxepin-11(6H)-one | 4504-87-4 | C14H10O2 |
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Olopatadine | 113806-05-6 | C21H23NO3 |
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Doxepin Hydrochloride | 1229-29-4 | C19H22ClNO |
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Arugosin B | 27405-62-5 | C25H28O6 |
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3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine | 1668-19-5 | C19H21NO |
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Savoxepin | 79262-46-7 | C25H26N2O |
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Yagonine | 95377-96-1 | C20H17NO6 |
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Dibenz[b,e]oxepin-11(6H)-one,2-chloro- | 23560-69-2 | C14H9ClO2 |
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N-Desmethyl Asenapine | 128915-56-0 | C16H14ClNO |
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Dibenz[b,f]oxepin-1-ethanamine,4,6,7-trimethoxy-N,N-dimethyl- | 110883-34-6 | C21H25NO4 |
Related Literature
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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